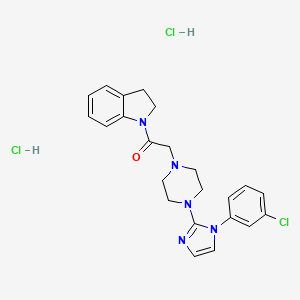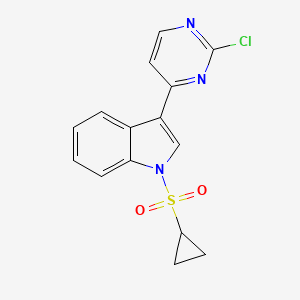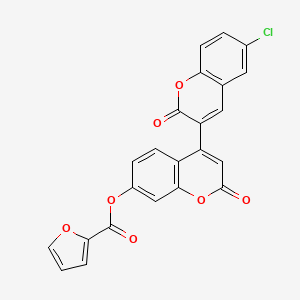
1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1006451-25-7 . It has a molecular weight of 202.64 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11ClN2O2/c1-2-3-4-11-5-6 (9)7 (10-11)8 (12)13/h5H,2-4H2,1H3, (H,12,13) .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación
Functionalization Reactions and Theoretical Studies
Studies have delved into the functionalization reactions of pyrazole derivatives, highlighting their potential in synthesizing new compounds with specific properties. For example, the reaction of 1H-pyrazole-3-carboxylic acid derivatives with 2,3-diaminopyridine and other amines has been explored, showing the synthesis of novel compounds like 1H-pyrazole-3-carboxamide and other derivatives. These reactions are significant for developing materials with tailored properties, supported by both experimental and theoretical studies to understand the reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005).
Optical and Electronic Applications
Research on N-substituted pyrazole derivatives has revealed their potential as non-linear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them suitable candidates for optical limiting applications. The study highlights the importance of the carboxylic acid group and ester substituent in enhancing nonlinearity, offering insights into designing effective NLO materials (Chandrakantha et al., 2013).
Synthesis and Characterization of Novel Derivatives
Novel pyrazole derivatives have been synthesized from 1H-pyrazole-3-carboxylic acid and related compounds, exploring their fluorescence and absorption properties. These studies contribute to the understanding of how different substituents affect the optical properties of pyrazole derivatives, aiding in the development of materials for specific optical applications (Ge et al., 2014).
Molecular Docking and Computational Analysis
Further research includes molecular docking studies of pyrazole derivatives to predict their interactions with target proteins. This approach is crucial for understanding the potential biological activity of these compounds, laying the groundwork for future drug development while excluding direct applications in drug use or side effects (Reddy et al., 2022).
Propiedades
IUPAC Name |
1-butyl-4-chloropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJDAWLGUWVPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)

![2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2811975.png)
![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2811978.png)




![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2811987.png)



